Cas no 2248409-37-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate 化学的及び物理的性質
名前と識別子
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate
- EN300-6519640
- 2248409-37-0
-
- インチ: 1S/C20H19NO5/c1-2-13-25-15-10-7-14(8-11-15)9-12-18(22)26-21-19(23)16-5-3-4-6-17(16)20(21)24/h3-8,10-11H,2,9,12-13H2,1H3
- InChIKey: WATLOYUUTWSKLM-UHFFFAOYSA-N
- ほほえんだ: O(C(CCC1C=CC(=CC=1)OCCC)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 353.12632271g/mol
- どういたいしつりょう: 353.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6519640-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate |
2248409-37-0 | 95.0% | 0.1g |
$250.0 | 2025-03-14 | |
Enamine | EN300-6519640-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate |
2248409-37-0 | 95.0% | 2.5g |
$558.0 | 2025-03-14 | |
Enamine | EN300-6519640-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate |
2248409-37-0 | 95.0% | 5.0g |
$825.0 | 2025-03-14 | |
Enamine | EN300-6519640-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate |
2248409-37-0 | 95.0% | 0.25g |
$262.0 | 2025-03-14 | |
Enamine | EN300-6519640-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate |
2248409-37-0 | 95.0% | 1.0g |
$284.0 | 2025-03-14 | |
Enamine | EN300-6519640-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate |
2248409-37-0 | 95.0% | 0.05g |
$239.0 | 2025-03-14 | |
Enamine | EN300-6519640-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate |
2248409-37-0 | 95.0% | 10.0g |
$1224.0 | 2025-03-14 | |
Enamine | EN300-6519640-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate |
2248409-37-0 | 95.0% | 0.5g |
$273.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoateに関する追加情報
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate: A Comprehensive Overview
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate (CAS No. 2248409-37-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an isoindole derivative with a propoxyphenyl propanoate group. The isoindole moiety, known for its aromatic stability and versatility, forms the core of this molecule, while the propoxyphenyl propanoate group introduces additional functionality and reactivity.
Recent studies have highlighted the importance of isoindole derivatives in the development of advanced materials. For instance, researchers have explored the use of isoindole-based compounds in the synthesis of high-performance polymers and organic semiconductors. The propoxyphenyl propanoate group in this compound adds further complexity to its structure, enabling it to participate in a wide range of chemical reactions. This makes it a valuable precursor in the synthesis of more complex molecules with tailored properties.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate involves a multi-step process that typically begins with the preparation of the isoindole core. This is followed by functionalization with the propoxyphenyl propanoate group through esterification or similar reactions. The exact synthetic pathway may vary depending on the desired purity and scale of production, but modern techniques such as microwave-assisted synthesis and catalytic methods have significantly streamlined the process.
In terms of physical properties, this compound exhibits a melting point that is consistent with its molecular weight and structural complexity. Its solubility in common organic solvents makes it suitable for use in various chemical processes. Additionally, spectroscopic analyses (e.g., NMR and IR) have provided detailed insights into its molecular structure, confirming the presence of key functional groups such as the isoindole ring and the ester moiety.
Recent research has also focused on the potential applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate in drug delivery systems. The compound's ability to form stable complexes with other molecules has been leveraged in designing targeted drug delivery vehicles. Furthermore, its compatibility with biological systems has been explored in preclinical studies, suggesting promising avenues for future therapeutic applications.
Another area where this compound has shown potential is in optoelectronic materials. The isoindole moiety contributes to its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in materials science have enabled researchers to fine-tune the electronic characteristics of such compounds by modifying their substituents. In this case, the propoxyphenyl propanoate group plays a crucial role in modulating these properties.
From an environmental perspective, understanding the degradation pathways of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate is essential for assessing its ecological impact. Studies have shown that under certain conditions (e.g., UV light or microbial action), this compound undergoes hydrolysis to yield less complex products. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-propoxyphenyl)propanoate (CAS No. 2248409
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